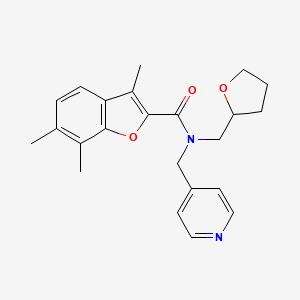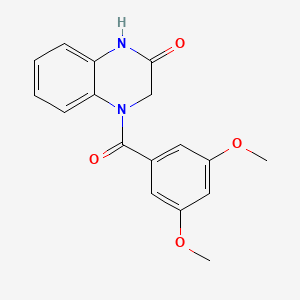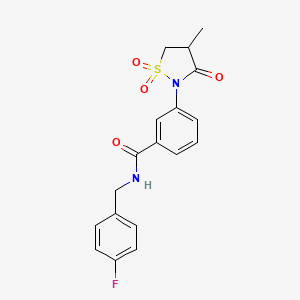![molecular formula C23H36N2O4 B4989104 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4989104.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to block the activity of BTK, a key protein involved in B-cell signaling pathways.
Wirkmechanismus
BTK is a key protein involved in B-cell receptor (BCR) signaling pathways, which are critical for the survival and proliferation of B-cells. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide binds to the ATP-binding site of BTK, preventing its activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cells, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in preclinical models of B-cell malignancies. This leads to decreased proliferation and survival of B-cells, which can ultimately result in the death of cancer cells. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been shown to have minimal off-target effects, suggesting that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been shown to have minimal off-target effects, suggesting that it may have a favorable safety profile. However, one limitation of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide is its limited solubility, which may pose challenges in the formulation and delivery of the drug.
Zukünftige Richtungen
There are several future directions for the development of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide. One potential direction is the combination of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, which have been shown to have synergistic effects in preclinical models of B-cell malignancies. Additionally, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide may be studied in combination with immunotherapies, such as checkpoint inhibitors, which have shown promising results in the treatment of B-cell malignancies. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety profile of this class of drugs.
Conclusion:
In conclusion, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It has been extensively studied in preclinical models of CLL, MCL, and DLBCL, and has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has several advantages, including its potency and selectivity for BTK, as well as its minimal off-target effects. However, its limited solubility may pose challenges in the formulation and delivery of the drug. There are several future directions for the development of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide, including the combination with other targeted therapies and immunotherapies, as well as the development of more potent and selective BTK inhibitors.
Synthesemethoden
The synthesis of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide involves several steps, including the reaction of 2-amino-5-methoxybenzoic acid with 2-bromoethyl isopropyl ether, followed by the reaction with 1-cyclopentyl-4-piperidinol and 4-dimethylaminopyridine. The resulting product is then subjected to a series of purification steps to obtain the final compound, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
Eigenschaften
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-(2-propan-2-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-17(2)28-15-12-24-23(26)21-16-20(27-3)8-9-22(21)29-19-10-13-25(14-11-19)18-6-4-5-7-18/h8-9,16-19H,4-7,10-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLVSKWGDAECIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)

![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4989054.png)
![6-[4-(diethylamino)phenyl]-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B4989058.png)
![4-[(4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]pyridine trifluoroacetate](/img/structure/B4989071.png)



![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)

